molecular formula C8H15NO2 B11760960 1-ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide

1-ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide

Katalognummer: B11760960
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: WZGWWIVUNZUNEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is known for its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 1-ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide typically involves the reaction of cyclopropanecarboxylic acid with ethylamine and methoxyamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Analyse Chemischer Reaktionen

1-Ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide can be compared with other cyclopropane derivatives, such as:

    Cyclopropanecarboxamide: Lacks the ethyl and methoxy substituents, resulting in different chemical properties and reactivity.

    N-methylcyclopropane-1-carboxamide: Similar structure but without the ethyl and methoxy groups, leading to variations in its chemical behavior.

    1-ethylcyclopropane-1-carboxamide:

Eigenschaften

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

1-ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide

InChI

InChI=1S/C8H15NO2/c1-4-8(5-6-8)7(10)9(2)11-3/h4-6H2,1-3H3

InChI-Schlüssel

WZGWWIVUNZUNEB-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CC1)C(=O)N(C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.